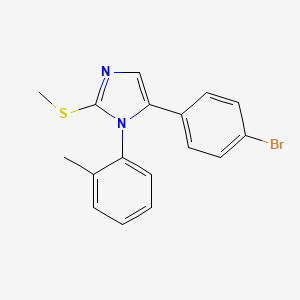

5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole, also known as BMTI, is a heterocyclic compound that has received significant attention in the scientific community due to its potential as a therapeutic agent. BMTI belongs to the imidazole class of compounds and is structurally similar to other imidazole-based drugs such as clotrimazole and ketoconazole.

Applications De Recherche Scientifique

Materials Science and Magnetic Properties

One study delves into the synthesis and characterization of mononuclear bisthienylethene-cobalt(II) complexes with distinct magnetic behaviors and photochromic properties. These complexes demonstrate field-induced slow magnetic relaxation and color change upon irradiation, indicating potential applications in magnetic storage and photoresponsive materials (Cao et al., 2015).

Antimicrobial and Antitubercular Activities

Imidazole derivatives have shown significant antimicrobial, antimalarial, and antitubercular activities . A study synthesized new imidazo[2,1-b]thiazole derivatives via microwave-assisted green synthesis, demonstrating their efficacy against various microbial strains (Vekariya et al., 2017). Another research effort highlighted imidazole derivatives as efficient corrosion inhibitors for copper, providing insights into the mechanisms of corrosion inhibition and the potential for protective coatings in industrial applications (Gašparac et al., 2000).

Surface Coating Applications

A study focused on the synthesis of an antimicrobial additive based on pyrimidine derivative for polyurethane varnishes and printing ink pastes. These compounds exhibited significant antimicrobial effects, suggesting their utility in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Molecular Docking and Drug Design

Imidazole derivatives have also been studied for their binding profiles and CNS penetrability as 5-HT3 receptor antagonists, indicating potential applications in drug development for neurological conditions (Rosen et al., 1990).

Corrosion Inhibition

Research on imidazole derivatives as corrosion inhibitors for steel in corrosive environments demonstrated their effectiveness in protecting industrial materials, further highlighting the chemical's versatility in applications beyond pharmacology (Singh et al., 2017).

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1-(2-methylphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c1-12-5-3-4-6-15(12)20-16(11-19-17(20)21-2)13-7-9-14(18)10-8-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJIHWTVKRZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)

![N-benzyl-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2841622.png)

![1-Cyclopropyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2841623.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2841627.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2841630.png)

![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)